molecular formula C22H21ClN2OS B11119376 2-(5-chloro-2-thienyl)-N~4~-[2-(1-cyclohexenyl)ethyl]-4-quinolinecarboxamide

2-(5-chloro-2-thienyl)-N~4~-[2-(1-cyclohexenyl)ethyl]-4-quinolinecarboxamide

Cat. No.: B11119376
M. Wt: 396.9 g/mol
InChI Key: JHBYYOLEGKCSAS-UHFFFAOYSA-N
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Description

2-(5-chloro-2-thienyl)-N~4~-[2-(1-cyclohexenyl)ethyl]-4-quinolinecarboxamide is a complex organic compound that features a quinoline core structure substituted with a thienyl and a cyclohexenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-thienyl)-N~4~-[2-(1-cyclohexenyl)ethyl]-4-quinolinecarboxamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to scale up the process. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-thienyl)-N~4~-[2-(1-cyclohexenyl)ethyl]-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH−~).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

2-(5-chloro-2-thienyl)-N~4~-[2-(1-cyclohexenyl)ethyl]-4-quinolinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-thienyl)-N~4~-[2-(1-cyclohexenyl)ethyl]-4-quinolinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-thienyl)-2-(methylamino)cyclohexanone hydrochloride
  • 2-(1-cyclohexenyl)ethylamine
  • 2-amino-1-(3-chloro-2-methylphenyl)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Uniqueness

2-(5-chloro-2-thienyl)-N~4~-[2-(1-cyclohexenyl)ethyl]-4-quinolinecarboxamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H21ClN2OS

Molecular Weight

396.9 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-[2-(cyclohexen-1-yl)ethyl]quinoline-4-carboxamide

InChI

InChI=1S/C22H21ClN2OS/c23-21-11-10-20(27-21)19-14-17(16-8-4-5-9-18(16)25-19)22(26)24-13-12-15-6-2-1-3-7-15/h4-6,8-11,14H,1-3,7,12-13H2,(H,24,26)

InChI Key

JHBYYOLEGKCSAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl

Origin of Product

United States

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